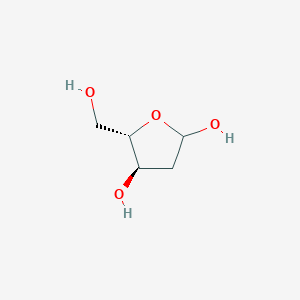

(4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol

Description

Properties

IUPAC Name |

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-OVEKKEMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereochemical Analysis and Conformational Behavior of 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol

Comprehensive Elucidation of the (4R,5S) Absolute and Relative Configurations

The stereochemistry of (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is defined by three chiral centers at positions C2, C4, and C5. The designation (4R,5S) specifies the absolute configuration at carbons 4 and 5 according to the Cahn-Ingold-Prelog priority rules. The hydroxyl group at C4 is in the R configuration, while the hydroxymethyl group at C5 is in the S configuration.

The relative configuration, or the spatial arrangement of substituents relative to each other, is crucial for understanding the molecule's shape. In this compound, the substituent at C4 (hydroxyl group) and the substituent at C5 (hydroxymethyl group) are on opposite sides of the tetrahydrofuran (B95107) ring, a trans relationship. The stereochemistry at the anomeric carbon, C2, can exist as either α or β, leading to two anomers. In the context of the furanose ring, the α anomer has the C2 hydroxyl group on the opposite side of the ring from the C5 hydroxymethyl group, while the β anomer has them on the same side.

The IUPAC name, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, systematically describes this structure. nih.gov The stereochemical information is also encoded in its SMILES (Simplified Molecular Input Line Entry System) notation: C1C@HO.

| Descriptor | Assignment |

|---|---|

| Chiral Center C2 | R or S (anomeric) |

| Chiral Center C4 | R |

| Chiral Center C5 | S |

| Relative Stereochemistry (C4-C5) | trans |

Comparative Conformational Studies with Diastereomeric and Enantiomeric Tetrahydrofuran-2,4-diols

The conformational landscape of this compound is best understood through comparison with its diastereomers and enantiomer. The furanose ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily envelope (E) and twist (T) forms. researchgate.net This puckering is described by the pseudorotation concept, characterized by a phase angle (P) and an amplitude of pucker (τm). nih.gov

The two primary puckering modes for furanose rings are the North (N-type, C3'-endo) and South (S-type, C2'-endo) conformations. researchgate.net The relative energies of these conformers are influenced by the stereochemistry of the substituents.

Diastereomers: A key diastereomer for comparison is 2-deoxy-D-ribose, which is the enantiomer of the D-erythro form. Computational studies on 2-deoxy-D-ribose have shown that the furanose form is higher in energy than the pyranose form in the gas phase. nih.govresearchgate.net Within the furanose forms, the α-anomer is generally favored. nih.gov For the parent D-ribose, the β-pyranose forms are the most stable. nih.gov The absence of the 2'-hydroxyl group in 2-deoxy sugars significantly alters the conformational preferences.

Another set of diastereomers are the threo-pentofuranosyl nucleosides. Synthesis and biological evaluation of 2'-deoxy-β-threo-pentofuranosyl nucleosides have been reported, highlighting the importance of stereochemistry in biological activity. researchgate.net The different spatial arrangement of the hydroxyl groups in the threo configuration compared to the erythro configuration of the target molecule will lead to different intramolecular hydrogen bonding possibilities and steric interactions, thereby altering the conformational equilibrium.

Enantiomer: The enantiomer of the title compound is (4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol (2-deoxy-D-erythro-pentofuranose). Enantiomers have identical physical and chemical properties in an achiral environment. Their conformational energies and barriers to interconversion will be identical. However, their interaction with other chiral molecules, such as enzymes, will differ significantly.

| Compound | Key Stereochemical Difference | Anticipated Conformational Impact |

|---|---|---|

| This compound (L-erythro) | Reference compound | Dynamic equilibrium between N and S puckers, influenced by anomeric effect and substituent interactions. |

| 2-Deoxy-D-ribose (D-erythro enantiomer's relative) | Enantiomeric relationship to the D-form | Similar conformational landscape to the D-form, with pyranose forms generally being more stable. nih.gov |

| 2-Deoxy-L-threo-pentofuranose | Diastereomer (epimeric at C3 and C4) | Altered intramolecular hydrogen bonding and steric interactions, leading to a different N/S conformational equilibrium. |

| (4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol (D-erythro) | Enantiomer | Identical conformational energies and equilibria in an achiral environment. |

Theoretical and Experimental Insights into Ring Pucker and Hydroxyl Group Orientation

The conformation of the tetrahydrofuran ring in this compound is a dynamic equilibrium between various puckered forms. Theoretical calculations, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the relative energies of these conformers. nih.gov For related 2-deoxy-d-ribose, the α-furanose form with a twist (²T₁) ring conformation is calculated to be the most stable furanose isomer. nih.gov

The orientation of the hydroxyl groups is governed by a combination of steric effects and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite potential steric hindrance. wikipedia.orgscripps.edu This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C2-substituent bond. rsc.org In this compound, this effect will influence the equilibrium between the α (axial-like OH at C2 in some conformers) and β (equatorial-like OH at C2) anomers.

The orientation of the exocyclic hydroxymethyl group (at C5) is also a key conformational feature, typically described by the torsion angle γ (O5-C5-C4-C3). It can adopt gauche (+), gauche (-), or trans conformations, with the preference being influenced by intramolecular hydrogen bonding and steric interactions with other ring substituents.

| Conformational Feature | Governing Factors | Theoretical/Experimental Probes |

|---|---|---|

| Ring Pucker (N vs. S type) | Torsional strain, steric interactions of substituents, anomeric effect. | NMR (³JHH coupling constants), Computational Chemistry (DFT, MP2). nih.gov |

| Anomeric Configuration (α vs. β) | Anomeric effect, steric hindrance, solvent effects. wikipedia.org | NMR, X-ray Crystallography. nih.gov |

| Hydroxyl Group Orientation | Intramolecular hydrogen bonding, steric repulsion, anomeric effect. | NMR, Infrared Spectroscopy, X-ray Crystallography. nih.gov |

| Hydroxymethyl Group Rotamer | Steric interactions, hydrogen bonding. | NMR (NOE experiments), X-ray Crystallography. nih.gov |

Strategic Synthetic Methodologies for 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol

Enantioselective Synthesis through Chiral Pool Approaches

Chiral pool synthesis, which utilizes readily available and inexpensive chiral molecules from nature as starting materials, is a cornerstone of asymmetric synthesis. This approach is particularly well-suited for carbohydrate targets like (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol, as a variety of sugars with defined stereochemistry serve as excellent precursors.

Derivation from Natural Product Precursors

The most common precursors for the synthesis of 2-deoxy-L-ribose are other naturally occurring sugars, primarily L-arabinose and D-ribose. These methods leverage the existing stereocenters of the starting material, requiring strategic functional group manipulations to achieve the desired target structure.

One prominent strategy involves the conversion of L-arabinose to 2-deoxy-L-ribose. An efficient route has been developed utilizing a Barton-type free-radical deoxygenation as the key step. In this process, a phenoxythiocarbonyl ester derivative of an L-arabinose intermediate is prepared in situ and subsequently deoxygenated, typically using a tin hydride reagent, to remove the hydroxyl group at the C-2 position. nih.gov

Alternatively, the enantiomer, 2-deoxy-D-ribose, can be converted to the desired L-form. This transformation necessitates an inversion of all stereocenters. A multi-step sequence has been reported that involves protection of the aldehyde group as an acetal, activation of the C-3 and C-4 hydroxyl groups (e.g., as sulfonates), followed by a nucleophilic substitution that proceeds with inversion of configuration. Finally, deprotection yields the target 2-deoxy-L-ribose. nih.gov A patented method also describes the synthesis of L-ribose and 2-deoxy-L-ribose from the more abundant D-ribose. google.com

| Precursor | Key Transformation | Reagents | Reference |

| L-Arabinose | Barton-type deoxygenation | Phenoxythiocarbonyl ester, tin hydride | nih.gov |

| 2-Deoxy-D-ribose | Stereochemical inversion | Protection, sulfonation, nucleophilic substitution, deprotection | nih.gov |

| D-Ribose | Multi-step conversion | Protection, oxidation, reduction, etc. | google.com |

Asymmetric Synthesis via Stereocontrol in Ring Closure Reactions

While chiral pool approaches are dominant, methods involving the construction of the tetrahydrofuran (B95107) ring with stereochemical control are also of significant interest. These strategies often start from acyclic precursors and utilize asymmetric reactions to induce the desired chirality during the cyclization step.

One such approach involves the intramolecular cyclization of a polyol precursor. For instance, the acid-catalyzed cyclization of a 1,4-diol can lead to the formation of a tetrahydrofuran ring. The stereochemical outcome of this ring closure is dependent on the stereochemistry of the diol precursor and the reaction conditions. While specific examples leading directly to this compound via this method are not extensively documented, the general principle is a valid strategy in tetrahydrofuran synthesis. mdpi.com

More sophisticated methods employ stereoselective reactions to construct the ring system. For example, iodine-induced cyclization of alkenyl sulfanyl (B85325) derivatives of furanoses can produce 2-deoxy-2-iodo-glycosides with high regio- and stereoselectivity. Subsequent reductive removal of the iodine atom would provide a route to 2-deoxy sugars. The stereochemistry of the final product is controlled by the geometry of the starting material and the cyclization conditions. nih.gov

Total Synthesis Pathways to the (4R,5S)-Diol

Total synthesis, or de novo synthesis, involves the construction of a target molecule from simple, often achiral, starting materials. This approach offers flexibility in molecular design and is not reliant on the availability of specific chiral precursors.

A notable de novo synthesis of ethyl 2-deoxy-L-ribosides has been accomplished from achiral precursors in a seven-step sequence. researchgate.net While the full details of this specific synthesis are proprietary, the general strategy in such syntheses often involves asymmetric reactions to introduce the initial stereocenters, followed by a series of transformations to build the carbon skeleton and introduce the required functional groups. Another approach to 2-deoxy sugars involves a palladium-catalyzed glycosylation of a pyranone intermediate, which is then subjected to further transformations to yield the desired product. nih.gov

The synthesis of 2-deoxy-sugars from simple building blocks has also been explored in the context of prebiotic chemistry. For instance, the formation of 2-deoxy-D-ribose from interstellar starting materials like formaldehyde (B43269), acetaldehyde (B116499), and glycolaldehyde (B1209225) has been demonstrated, often promoted by amino acids or their derivatives. While these methods typically lack the high stereoselectivity required for preparative synthesis, they provide insight into the fundamental formation of these important molecules. rsc.org

Regioselective and Stereoselective Functional Group Manipulations

The synthesis of this compound from closely related precursors often hinges on the ability to selectively manipulate specific functional groups without affecting others. This is particularly crucial when starting from other sugars where the stereochemistry at one or more centers needs to be altered.

A key transformation in the synthesis of 2-deoxy sugars is the selective removal of the C-2 hydroxyl group. As mentioned, the Barton-McCombie deoxygenation is a classic method for this purpose. Another important aspect is the regioselective protection of hydroxyl groups. To selectively react at a specific hydroxyl group in a polyol system like a sugar, all other hydroxyls must be temporarily blocked with protecting groups. The choice of protecting groups and the order of their introduction and removal are critical for the success of the synthesis. For example, the use of bulky protecting groups can direct reagents to less sterically hindered positions.

Stereocontrolled reduction of a lactone precursor is another powerful strategy. For instance, the reduction of an L-arabinono-1,4-lactone derivative can be used to set the stereochemistry at the anomeric center. The choice of reducing agent is critical for achieving the desired stereoselectivity.

| Transformation | Description | Key Reagents/Methods |

| Deoxygenation | Removal of a hydroxyl group, typically at the C-2 position. | Barton-McCombie reaction (thiocarbonyl derivative, tin hydride) |

| Regioselective Protection | Selective blocking of specific hydroxyl groups in a polyol. | Use of bulky protecting groups (e.g., silyl (B83357) ethers), specific reaction conditions. |

| Stereoselective Reduction | Reduction of a carbonyl group to a hydroxyl group with a specific stereochemistry. | Hydride reagents (e.g., L-Selectride) with chiral auxiliaries or substrates. |

Biocatalytic and Enzymatic Syntheses of Furanose Diols

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes, with their exquisitely shaped active sites, can catalyze reactions with exceptional enantio- and regioselectivity.

A key enzyme in the synthesis of 2-deoxysugars is 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA). DERA catalyzes the reversible aldol (B89426) condensation of acetaldehyde with a variety of aldehyde acceptors. While its natural substrate is glyceraldehyde-3-phosphate to produce 2-deoxy-D-ribose-5-phosphate, the enzyme has been shown to accept other aldehydes. Importantly, engineered DERA has been used for the synthesis of 2-deoxy-L-ribose from L-glyceraldehyde. nih.govresearchgate.net This enzymatic approach allows for the direct construction of the 2-deoxysugar backbone with high stereocontrol.

Another enzymatic strategy involves the use of nucleoside phosphorylases for the synthesis of nucleoside analogues. While this is one step beyond the synthesis of the free sugar, it highlights the utility of enzymatic methods in this field. These enzymes can catalyze the transfer of a deoxyribosyl group from a donor nucleoside to a new base, or the synthesis of a nucleoside from a deoxyribose-1-phosphate precursor. researchgate.net The enzymatic synthesis of 2-deoxy-α-D-ribose 1-phosphate, a key intermediate, has also been demonstrated. amazonaws.com

| Enzyme | Reaction Type | Substrates | Product |

| 2-Deoxy-D-ribose 5-phosphate aldolase (DERA) | Aldol condensation | L-Glyceraldehyde, Acetaldehyde | 2-Deoxy-L-ribose |

| Nucleoside Phosphorylase | Transglycosylation | 2-Deoxyribose-1-phosphate, Nucleobase | 2'-Deoxynucleoside |

Chemical Transformations and Reactive Properties of 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol

Selective Derivatization of Hydroxyl Groups: Esterification, Etherification, and Glycosidation

The differential reactivity of the three hydroxyl groups in (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol allows for selective modification, a cornerstone of carbohydrate chemistry. The primary hydroxyl group at C5 is the most sterically accessible and generally the most nucleophilic, followed by the secondary hydroxyl at C4, and finally the anomeric hydroxyl at C2, which has unique reactivity due to its hemiacetal nature.

Esterification and Etherification: Selective protection of the hydroxyl groups is crucial for directing reactivity in subsequent synthetic steps. The primary C5 hydroxyl can be selectively acylated or silylated under carefully controlled conditions using sterically demanding reagents. For instance, reaction with bulky silyl (B83357) chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) or acylating agents can preferentially target the C5 position. The secondary C4 hydroxyl can then be modified after the primary one is protected.

Glycosidation: The anomeric C2 hydroxyl group is the focal point of glycosidation reactions. In the presence of an acid catalyst, it can react with an alcohol to form an acetal, known as a glycoside. ubc.ca This reaction proceeds through an oxocarbenium ion intermediate. The stereochemical outcome of glycosidation (whether the α or β anomer is formed) is influenced by several factors, including the reaction conditions, the nature of the nucleophile (alcohol), and the presence of participating groups on the furanose ring. ubc.ca

Table 1: Examples of Selective Derivatization Reactions

| Reaction Type | Target Hydroxyl | Reagent/Conditions | Product Type |

| Esterification | Primary (C5-OH) | Acetic anhydride, Pyridine (low temp.) | C5-acetate |

| Etherification | Primary (C5-OH) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | C5-silyl ether |

| Glycosidation | Anomeric (C2-OH) | Methanol, HCl (catalyst) | Methyl glycoside |

| Full Protection | All (C2, C4, C5) | Benzyl bromide, NaH | Tribenzyl ether |

Anomeric Reactivity and Interconversion in the Furanose System

The C2 carbon of this compound is the anomeric carbon. In solution, the molecule exists as an equilibrium mixture of two diastereomers, or anomers, designated α and β. wikipedia.org This interconversion, known as mutarotation, occurs through a transient ring-opening to the acyclic aldehyde-alcohol form. masterorganicchemistry.comlibretexts.org

The equilibrium position between the α and β anomers is influenced by the solvent and steric and electronic effects. cdnsciencepub.com The furanose ring is significantly more flexible than the six-membered pyranose ring, adopting various envelope and twist conformations. nih.gov The anomeric effect—the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial-like position—is present in furanose systems but is generally considered weaker and more complex than in pyranoses due to the ring's geometry. nih.govreddit.com This reduced anomeric control can lead to lower stereoselectivity in reactions at the anomeric center compared to pyranose counterparts. reddit.com

Kinetic studies on furanose anomerization, often using NMR spectroscopy, have provided rate constants for the ring-opening and ring-closing steps, revealing correlations between the furanose structure and its reactivity. nih.gov These studies show that the process is subject to both general acid and base catalysis. nih.gov

Table 2: Characteristics of Furanose Anomeric Interconversion

| Process | Description | Key Intermediate | Influencing Factors |

| Mutarotation | The change in optical rotation as α and β anomers interconvert in solution. libretexts.org | Open-chain aldehyde form | Solvent, pH, Temperature |

| Anomerization | The general process of interconversion between anomers. | Oxocarbenium ion (in glycosidation) | Catalysts (acid/base) |

| Anomeric Effect | Stereoelectronic preference for specific conformations at the anomeric center. Weaker in furanoses than pyranoses. reddit.com | N/A | Ring geometry, Substituents |

Oxidation and Reduction Chemistry of the Tetrahydrofuran (B95107) Scaffold

The tetrahydrofuran scaffold and its hydroxyl substituents are susceptible to various oxidation and reduction reactions.

Oxidation: The oxidation of tetrahydrofuran derivatives is a significant transformation in organic synthesis. magtech.com.cn The primary alcohol at C5 can be selectively oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid with stronger oxidants. The secondary alcohol at C4 can be oxidized to a ketone. A particularly important reaction is the oxidation of the cyclic hemiacetal at C2, which yields a γ-butyrolactone derivative. This transformation can be achieved using various oxidizing agents, including hydrogen peroxide or molecular oxygen with suitable catalysts. researchgate.netrsc.orgresearchgate.net For example, iron-containing clays (B1170129) have been used to catalyze the oxidation of tetrahydrofuran to γ-butyrolactone using hydrogen peroxide. rsc.org

Reduction: The reduction of the tetrahydrofuran system can also be achieved. While the ether linkage of the ring is generally stable to many reducing agents, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can, under certain conditions, induce ring cleavage. acs.org More commonly, functional groups on the scaffold are reduced. For instance, if the hemiacetal were oxidized to a lactone, it could be reduced back to the diol via ring opening. Borane-tetrahydrofuran complex is a well-known reducing agent, often used for the stereoselective reduction of ketones, a reaction that could be applied to an oxidized derivative of the title compound. acs.org Chiral tetrahydrofuran derivatives have been synthesized via the reduction of corresponding lactone carboxylic acids using reagents such as borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S). researchgate.netresearchgate.net

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Functional Group | Reagent Example | Product Functional Group |

| Oxidation | Primary Alcohol (C5-OH) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation | Secondary Alcohol (C4-OH) | Swern Oxidation | Ketone |

| Oxidation | Hemiacetal (C2-OH) | H₂O₂, Fe-catalyst rsc.org | Lactone |

| Reduction | Lactone (from oxidation) | Lithium aluminum hydride (LiAlH₄) | Diol (ring-opened) |

| Reduction | Ketone (from oxidation) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

Mechanistic Investigations of Ring Scission and Rearrangement Reactions

The tetrahydrofuran ring, while generally stable, can undergo ring scission and rearrangement under specific conditions, often involving mechanistic pathways that are crucial to its chemical behavior.

Ring Scission: The most common ring scission mechanism is the acid-catalyzed opening of the hemiacetal ring, which underpins the process of mutarotation. masterorganicchemistry.com The reaction is initiated by the protonation of the endocyclic ether oxygen, followed by cleavage of the C2-O bond to yield the open-chain aldehyde. nih.gov This intermediate can then re-cyclize to form either the α or β furanose form, or potentially a six-membered pyranose ring. nih.gov Ring-opening reactions of the tetrahydrofuran ether bond itself are more challenging but can be achieved with strong Lewis acids or under specific catalytic conditions, often leading to the formation of bifunctional linear compounds. acs.orgrsc.orgacs.org

Rearrangement Reactions: Furanosides are generally less thermodynamically stable than their corresponding pyranoside isomers. acs.org In solution, an equilibrium can exist between the five-membered furanose and six-membered pyranose forms, proceeding through the open-chain intermediate. The position of this equilibrium depends heavily on the substitution pattern and solvent. For instance, sugars with a trans,cis arrangement of hydroxyls (the arabino configuration) tend to show a higher proportion of the furanose form in dimethyl sulfoxide (B87167) compared to water. cdnsciencepub.com Recently, a "pyranoside-into-furanoside" (PIF) rearrangement has been discovered for fully O-sulfated monosaccharides, where the furanoside becomes the thermodynamically favored product, highlighting how derivatization can dramatically alter the energetic landscape of these isomers. acs.org Other rearrangements of the tetrahydrofuran scaffold can be mediated by transition metals or photochemical methods, leading to ring expansion or other structural reorganizations. nih.govrsc.org

Table 4: Mechanistic Pathways of Ring Transformations

| Reaction | Mechanism | Intermediate/Transition State | Typical Conditions |

| Anomerization | Acid/base-catalyzed ring scission and re-closure nih.gov | Acyclic aldehyde-alcohol | Aqueous solution, mild acid/base |

| Furanose-Pyranose Isomerization | Ring-chain tautomerism via the open-chain form masterorganicchemistry.com | Acyclic aldehyde-alcohol | Equilibrium in solution |

| Lewis Acid-Mediated Rearrangement | Formation and rearrangement of an oxonium ion nih.gov | Oxonium ion | Lewis acids (e.g., TMS-OTf) |

| Reductive Ring Cleavage | Nucleophilic attack by hydride on the α-carbon acs.org | Aluminate complex | Lithium aluminum hydride |

Synthesis and Characterization of Derivatives and Analogues of 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol for Academic Research

Construction of Nucleoside and Nucleotide Analogues

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, with numerous compounds approved as antiviral and anticancer agents. dtic.milnih.gov The core principle involves the coupling of a modified sugar moiety, in this case, (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol, with a nucleobase. The process typically begins with the protection of the hydroxyl groups at the C4 and C5 positions to ensure regioselective reaction at the anomeric C2 position. The C2 hydroxyl group can then be converted into a suitable leaving group, such as an acetate (B1210297) or halide, to facilitate N-glycosylation with a silylated nucleobase (e.g., purines and pyrimidines) under Lewis acid catalysis, a method generally known as the Vorbrüggen glycosylation. core.ac.uk

Once the nucleoside analogue is formed, it can be further converted into a nucleotide analogue through phosphorylation of the 5'-hydroxyl group. This is a critical step, as the triphosphate form is the active species that interacts with polymerases. nih.govnih.gov However, the first phosphorylation step is often inefficient and rate-limiting. To bypass this, prodrug strategies like the ProTide approach are employed, where a phosphoramidate (B1195095) moiety is attached to the 5'-hydroxyl group. nih.gov This masked phosphate (B84403) group facilitates cell entry, and subsequent intracellular enzymatic cleavage releases the monophosphate, which is then readily converted to the active triphosphate. nih.gov These analogues are invaluable tools for studying the mechanisms of DNA and RNA polymerases. dtic.mil

| Nucleobase | Resulting Analogue Structure (Schematic) | Potential Research Application |

| Thymine | Thymidine analogue | Probe for DNA polymerase activity |

| Uracil | Uridine analogue | Probe for RNA polymerase activity |

| Adenine | Adenosine analogue | Study of purinergic signaling |

| Guanine | Guanosine analogue | Investigation of G-quadruplex structures |

| 5-Fluorouracil | 5-Fluorouridine analogue | Tool for studying nucleotide metabolism |

Preparation of O- and C-Glycosides for Biochemical Probing

O- and C-glycosides are essential tools in chemical biology for studying carbohydrate-protein interactions and enzymatic processes. The this compound scaffold can be used to prepare both types of glycosides.

O-Glycosides: The synthesis of O-glycosides involves the coupling of the anomeric hydroxyl group (at C2) with an alcohol (the aglycone). This reaction is typically performed by first converting the anomeric hydroxyl into a good leaving group (e.g., a halide or trichloroacetimidate) and then reacting it with the desired alcohol in the presence of a promoter.

C-Glycosides: C-glycosides, where the anomeric carbon is linked to the aglycone via a C-C bond, are metabolically more stable than their O-glycoside counterparts because they are resistant to enzymatic hydrolysis. nih.gov This stability makes them excellent biochemical probes. The synthesis of C-glycosides from furanoid precursors can be achieved through various methods. nih.govbohrium.com One common approach involves the reaction of a glycosyl halide or acetate with an organometallic nucleophile (e.g., Grignard reagents, organocuprates) or electron-rich aromatic compounds. bohrium.com More recent methods utilize photoredox catalysis to generate glycosyl radicals from glycosyl esters, which then couple with various carbon nucleophiles. nih.gov These strategies allow for the introduction of a wide range of functional groups for biochemical probing, such as fluorophores or affinity tags. researchgate.net

| Glycosidic Linkage | Aglycone Example | Synthetic Strategy | Application |

| O-Glycoside | p-Nitrophenol | Koenigs-Knorr or Schmidt glycosylation | Chromogenic substrate for glycosidase assays |

| C-Glycoside | Phenylacetylene | Sonogashira coupling with anomeric halide | Click chemistry handle for bioconjugation |

| C-Glycoside | Allyltrimethylsilane | Lewis acid-mediated coupling to glycosyl acetate | Precursor for further functionalization |

| C-Glycoside | Indole | Palladium-catalyzed C-H glycosylation | Probe for protein-carbohydrate interactions |

Development of Conformationally Restricted Tetrahydrofuran (B95107) Analogues

The biological activity of nucleosides is highly dependent on the conformation of the furanose ring, often described as a "sugar pucker". calstate.edu The tetrahydrofuran ring is flexible and exists in a dynamic equilibrium between different envelope (E) and twist (T) conformations. yorku.cad-nb.info Restricting this flexibility by introducing covalent bridges can lock the sugar into a specific pucker, which can enhance binding to target enzymes and provide valuable insights into structure-activity relationships. calstate.edunih.gov

Starting from this compound, conformationally restricted analogues can be synthesized by forming an additional ring. For instance, a bridge can be created between the C2 and C4 positions through ether or carbocyclic linkages. mdpi.com This strategy is famously employed in "Locked Nucleic Acids" (LNAs), where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of a ribonucleoside, locking the sugar in the North (C3'-endo) conformation typical of RNA. calstate.edu Similar synthetic strategies can be applied to create novel bicyclic systems from the title compound to explore different conformational spaces and their impact on biological interactions. nih.gov These rigid structures are crucial for dissecting the conformational requirements of enzymatic recognition and catalysis. nih.gov

| Type of Restriction | Synthetic Approach | Resulting Conformation | Research Utility |

| 2',4'-Bridged Ether | Intramolecular Williamson ether synthesis | Locked North (C3'-endo like) | Mimicking RNA structure for antisense applications |

| 2',4'-Carbocyclic Bridge | Ring-closing metathesis | Constrained puckering | Probing enzyme active site topography |

| Spirocyclic at C4 | Annulation at C4 position | Twisted conformation | Exploring novel pharmacophores |

| Fused Cyclopropane Ring | Cyclopropanation of an unsaturated precursor | Rigidified envelope conformation | Fine-tuning of glycosidic bond angle |

Stereoisomeric Derivatizations for Structure-Reactivity Correlation Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the three-dimensional arrangement of atoms in a molecule influences its biological activity or chemical reactivity. nih.govnih.gov The synthesis and derivatization of all possible stereoisomers of a chiral scaffold are central to robust SAR studies. For this compound, three other stereoisomers exist: (4S,5R), (4R,5R), and (4S,5S).

The stereocontrolled synthesis of these isomers can be achieved from different chiral starting materials or through stereoselective reactions that control the formation of the tetrahydrofuran ring. nih.govdatapdf.com Once obtained, each stereoisomer can be subjected to the same derivatization reactions described in the sections above (e.g., formation of nucleoside analogues, glycosides). By comparing the properties—such as enzyme inhibition constants, binding affinities, or reaction rates—of the resulting sets of derivatives, researchers can establish clear correlations between stereochemistry and function. nih.gov For example, comparing the antiviral activity of four diastereomeric nucleoside analogues can reveal the precise orientation of the hydroxyl and hydroxymethyl groups required for optimal recognition by a viral polymerase. This systematic approach is critical for the rational design of more potent and selective chemical probes and therapeutic agents. nih.gov

| Stereoisomer | Key Stereochemical Feature | Derivative Example | Property to Correlate |

| (4R,5S) | trans-4-OH, 5-CH₂OH | Uridine Analogue | Inhibition of RNA Polymerase |

| (4S,5R) | Enantiomer of (4R,5S) | Uridine Analogue | Comparison of activity to determine enantioselectivity |

| (4R,5R) | cis-4-OH, 5-CH₂OH | Uridine Analogue | Effect of relative stereochemistry at C4 and C5 |

| (4S,5S) | Enantiomer of (4R,5R) | Uridine Analogue | Enantioselectivity of the cis diastereomer |

Advanced Spectroscopic and Chromatographic Techniques for the Characterization of 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol. In solution, this compound, like other furanoses, exists in a dynamic equilibrium between its α and β anomers, and potentially a minor open-chain form. researchgate.netwikipedia.org Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the proton (¹H) and carbon (¹³C) signals for each anomer.

COSY experiments establish the connectivity between adjacent protons, allowing for the tracing of the proton network within the furanose ring and the hydroxymethyl group. HSQC correlates each proton signal to its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This data is instrumental in confirming the carbon skeleton and the positions of substituents.

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 (anomeric) | ~5.30 |

| H-2 | ~1.72-2.01 |

| H-3 | ~3.93-4.12 |

| H-4 | ~3.86-3.96 |

| H-5 | ~3.60-3.78 |

| -CH₂OH | ~3.60-3.78 |

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 (anomeric) | ~95-100 |

| C-2 | ~40-42 |

| C-3 | ~70-72 |

| C-4 | ~85-88 |

| C-5 (-CH₂OH) | ~62-64 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for gaining structural insights through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the accurate mass of the molecular ion can be measured, which for C₅H₁₀O₄ is 134.0579 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the molecule's structure. For furanose derivatives, common fragmentation pathways involve the loss of water molecules (H₂O) and formaldehyde (B43269) (CH₂O) from the sugar ring. researchgate.net Cross-ring cleavages are also characteristic and can help to elucidate the connectivity of the tetrahydrofuran (B95107) ring. researchgate.net

A study on the photofragmentation of 2-deoxy-D-ribose revealed a variety of cationic fragments, with a prominent fragment at m/z = 57 (C₃H₅O⁺). nih.gov This indicates a propensity for the sugar to undergo significant dissociation. The fragmentation pattern is dependent on the ionization energy, with higher energies leading to more extensive fragmentation. nih.gov

| Species | Formula | Calculated m/z | Potential Origin |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₁O₄⁺ | 135.0652 | Protonated molecule |

| [M+Na]⁺ | C₅H₁₀O₄Na⁺ | 157.0471 | Sodiated adduct |

| [M-H₂O+H]⁺ | C₅H₉O₃⁺ | 117.0546 | Loss of water |

| [M-2H₂O+H]⁺ | C₅H₇O₂⁺ | 99.0441 | Loss of two water molecules |

| C₃H₅O⁺ | C₃H₅O⁺ | 57.0335 | Ring fragmentation |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Diastereomeric Ratio Determination

Chiral chromatography is essential for determining the enantiomeric purity and diastereomeric ratio of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for separating enantiomers of chiral compounds. chiralpedia.com For monosaccharides and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.govresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com A one-step chiral HPLC method has been developed to separate both anomers and enantiomers of various carbohydrates. nih.gov

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of the diol. sigmaaldrich.com Derivatization to form, for example, trimethylsilyl (B98337) (TMS) or acetate (B1210297) esters, is often necessary to improve volatility and chromatographic performance. Chiral capillary columns with cyclodextrin-based stationary phases are commonly used for the GC separation of enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Refractive Index (RI) or UV (if derivatized) |

| Expected Elution Order | Dependent on specific CSP and mobile phase composition |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Stereochemistry

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute stereochemistry of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its three-dimensional structure. nih.gov ECD provides similar information based on differential absorption in the ultraviolet-visible region.

For flexible molecules like this compound, the observed VCD and ECD spectra are a population-weighted average of the spectra of all contributing conformers in solution. The absolute configuration is determined by comparing the experimental spectrum with the theoretical spectrum calculated for a known configuration (e.g., 4R,5S) using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. These techniques are particularly valuable when crystallographic methods are not feasible.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation and intermolecular interactions, such as hydrogen bonding networks.

While a specific crystal structure for this compound has not been reported, studies on related furanose derivatives provide insights into their likely solid-state conformations. acs.org The five-membered furanose ring is not planar and typically adopts one of two major puckered conformations: the envelope (E) or the twist (T) form. The specific conformation adopted is influenced by the stereochemistry of the substituents and the crystal packing forces.

Computational and Theoretical Chemistry Studies on 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and molecular orbitals of molecules like (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. rsc.org

Detailed research findings from studies on analogous deoxysugars reveal insights into the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Solution-Phase Conformational Analysis

While gas-phase QM calculations provide valuable information on the intrinsic properties of a molecule, the conformational landscape of flexible molecules like this compound in solution is best explored using molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, taking into account the solvent environment.

For furanose rings, the conformation can be described by pseudorotation, which characterizes the out-of-plane puckering of the five-membered ring. The two main conformational families are the North (N) and South (S) type puckers. MD simulations can predict the equilibrium between these conformers in an aqueous solution. nih.gov

The results of such simulations typically show that the furanose ring is not static but dynamically interconverts between various twisted and envelope forms. The relative populations of the N and S conformers are influenced by the substituents on the ring and their interactions with the surrounding water molecules. These simulations provide a detailed picture of the molecule's flexibility and the predominant shapes it adopts in a biological context.

| Conformational Family | Population (%) | Dominant Pucker Type |

|---|---|---|

| North (N) | 60% | C3'-endo |

| South (S) | 40% | C2'-endo |

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules. rsc.org

A strong correlation between the calculated and experimental NMR data serves as a validation of the computational model and the determined conformational ensemble. Discrepancies between predicted and experimental values can point to limitations in the theoretical model or suggest the presence of specific solvent effects not fully captured by the simulation. rsc.orgcompchemhighlights.org

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| H1' | 5.30 | 5.25 |

| H2'a | 2.35 | 2.30 |

| H2'b | 2.20 | 2.15 |

| H3' | 4.50 | 4.45 |

| H4' | 4.10 | 4.05 |

In Silico Modeling of Ligand-Receptor Interactions for Biochemical Mechanism Elucidation

In silico modeling, particularly molecular docking and molecular dynamics simulations, is instrumental in understanding how a molecule like this compound might interact with a biological receptor, such as an enzyme or a protein. These methods predict the preferred binding orientation and affinity of a ligand within the active site of a receptor. nih.gov

Molecular docking studies can identify key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the amino acid residues of the receptor. This information is crucial for elucidating the biochemical mechanism of action. nih.gov For instance, the hydroxyl groups of the tetrahydrofuran (B95107) diol would be expected to act as hydrogen bond donors and acceptors.

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the binding pose and to observe the dynamic nature of the interactions. These simulations can reveal conformational changes in both the ligand and the receptor upon binding, providing a more complete picture of the recognition process. researchgate.net

| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| 4-OH | Asp120 | Hydrogen Bond | 2.8 |

| 5-CH2OH | Gln85 | Hydrogen Bond | 3.1 |

| Furanose Ring | Phe150 | van der Waals | 3.9 |

Academic Research Applications and Utility of 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol As a Chiral Building Block

Role in the Synthesis of Chemically Modified Nucleotides for Biochemical Probes and Assays

The primary and most significant application of (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is as a chiral precursor for the synthesis of L-nucleoside analogues. biorxiv.orguab.cat Unlike their natural D-counterparts, L-nucleosides are not readily recognized by human cellular enzymes, which can lead to reduced cytotoxicity. uab.cat However, some viral polymerases are less specific and can incorporate L-nucleoside triphosphates into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication. This differential recognition is the cornerstone of the therapeutic action of several successful antiviral drugs. uab.cat

Researchers utilize 2-deoxy-L-ribose synthons to create a wide array of modified L-nucleosides that serve as powerful biochemical probes. By incorporating modifications on the nucleobase or the sugar moiety itself, scientists can design molecules to study the mechanism of viral polymerases, explore drug resistance, and develop new diagnostic assays. For instance, L-nucleosides have been instrumental in probing the active sites of reverse transcriptases from viruses like HIV and HBV.

Prominent examples of FDA-approved antiviral drugs synthesized from L-sugar precursors underscore the importance of this chiral building block.

| Drug Name | Chemical Class | Target Virus | Mechanism of Action |

|---|---|---|---|

| Lamivudine (3TC) | L-Nucleoside Reverse Transcriptase Inhibitor | HIV, HBV | Chain termination of viral DNA synthesis |

| Telbivudine (LdT) | L-Nucleoside Reverse Transcriptase Inhibitor | HBV | Chain termination of viral DNA synthesis |

| Emtricitabine (FTC) | L-Nucleoside Reverse Transcriptase Inhibitor | HIV, HBV | Chain termination of viral DNA synthesis |

These therapeutic successes have spurred further research into novel L-nucleoside analogues, with this compound serving as a critical starting material for these synthetic endeavors.

Application in the Development of Specific Enzyme Substrates and Inhibitors for Mechanistic Studies (in vitro)

The unique stereochemistry of L-sugars makes them invaluable tools for the in vitro study of enzyme mechanisms, particularly for carbohydrate-processing enzymes like glycosidases. mdpi.com These enzymes typically exhibit high stereospecificity for their natural D-sugar substrates. By synthesizing substrates or inhibitors using the "unnatural" L-enantiomer, such as this compound, researchers can probe the steric constraints and specific molecular interactions within an enzyme's active site. mdpi.combiosynth.com

When an L-sugar-based substrate is introduced to an enzyme that normally processes D-sugars, one of several outcomes can occur:

No Binding: The L-enantiomer may not fit into the active site at all, providing information about the enzyme's strict stereochemical requirements.

Binding but No Reaction (Inhibition): The L-sugar might bind to the active site, acting as a competitive inhibitor of the natural substrate. This can be used to determine binding constants and understand the forces involved in substrate recognition.

Slow Reaction: In some cases, the enzyme might process the L-sugar, but at a significantly reduced rate. Studying the kinetics and products of this slow reaction can provide deep insights into the catalytic mechanism and the transition state stabilization. researchgate.net

This approach allows for the detailed mapping of enzyme-substrate interactions and helps to elucidate the precise role of each hydroxyl group on the sugar ring in binding and catalysis.

Utility in the Construction of Complex Carbohydrate Structures and Glycoconjugates

While D-sugars dominate the landscape of biological carbohydrates, L-sugars are also found in nature, often as components of bacterial polysaccharides and other specialized glycoconjugates. The synthesis of oligosaccharides and glycoconjugates containing these rare L-sugars is essential for studying their biological functions. This compound serves as a fundamental building block for accessing the 2-deoxy-L-ribo configuration within these complex structures.

The chemical synthesis of oligosaccharides is a challenging endeavor that requires precise control over the stereochemical outcome of glycosylation reactions. nih.govagritechnovation.co.za The lack of a hydroxyl group at the C2 position in 2-deoxy sugars adds a layer of complexity, as it removes the possibility of using a neighboring participating group to direct the stereochemistry of the newly formed glycosidic bond. nih.govnih.gov

Synthetic chemists have developed various strategies to control these reactions, and having access to enantiomerically pure starting materials like this compound is critical. nih.gov This building block can be appropriately protected and then activated as a glycosyl donor for coupling with a glycosyl acceptor, enabling the stepwise assembly of L-oligosaccharides. These synthetic L-carbohydrates are valuable for:

Studying the structure and function of bacterial antigens.

Investigating carbohydrate-protein interactions.

Developing synthetic carbohydrate-based vaccines.

Contribution to the Design of Novel Scaffolds for Agrochemical and Veterinary Research

The use of this compound in agrochemical and veterinary research is less direct but holds significant potential. The principles of drug design, where chiral scaffolds are used to create specific interactions with biological targets, are applicable in these fields as well. nih.gov

In agrochemical research, there is a continuous need for new pesticides and herbicides with novel modes of action to combat resistance. Carbohydrates can be used as scaffolds to present pharmacophoric groups in a well-defined three-dimensional arrangement. The target compound offers a chiral, polyhydroxylated scaffold that could be derivatized to create libraries of new compounds for screening against agricultural pests or plant enzymes. Additionally, some sugars have been investigated as feeding stimulants in insecticide formulations, suggesting that sugar-based molecules could be used to enhance the efficacy of pest control agents.

In veterinary medicine, the development of antiviral agents is a key area of research. mdpi.com Given the success of L-nucleoside analogues in human medicine, it is plausible that similar compounds could be effective against animal viruses. The synthesis of such veterinary drugs would rely on chiral precursors like 2-deoxy-L-ribose. The tetrahydrofuran (B95107) core is a common motif in many pharmaceuticals, and the specific stereochemistry of the target compound makes it an attractive starting point for the synthesis of novel veterinary therapeutics.

| Research Area | Potential Application of this compound | Rationale |

|---|---|---|

| Agrochemical | Chiral scaffold for novel pesticides/herbicides | Provides stereochemical diversity to create target-specific active ingredients. |

| Component of feeding stimulant formulations | L-sugars could potentially modulate insect feeding behavior. | |

| Veterinary | Precursor for antiviral L-nucleoside analogues | To treat viral infections in animals (e.g., FIV, FeLV). |

| Building block for other therapeutic agents | The chiral tetrahydrofuran core can be incorporated into various drug scaffolds. |

Exploration as a Precursor in Polymer Chemistry or Advanced Material Synthesis

There is growing interest in using renewable resources, such as sugars, as precursors for the synthesis of biodegradable and biocompatible polymers. uab.cat Research has demonstrated that 2-deoxy-D-ribose can be converted into a six-membered cyclic carbonate monomer. This monomer can then undergo ring-opening polymerization (ROP) to produce aliphatic polycarbonates. uab.cat These sugar-based polymers are attractive for biomedical applications, such as in drug delivery systems or as scaffolds for tissue engineering, due to their potential for degradation into non-toxic products.

By applying the same synthetic principles, this compound can serve as the enantiomeric precursor to create polymers with a poly(2-deoxy-L-ribose carbonate) backbone. The use of the L-enantiomer would result in a polymer with the opposite stereochemistry to those derived from 2-deoxy-D-ribose. This could have significant implications for the material's properties:

Crystallinity and Thermal Properties: The stereochemistry of the polymer backbone can influence how the chains pack, affecting properties like the glass transition temperature (Tg) and melting temperature (Tm). uab.cat

Biodegradability: The rate of enzymatic degradation of the polymer could be different, as enzymes often exhibit stereoselectivity.

Mechanical Properties: The strength and flexibility of the material could be altered by the change in stereochemistry.

This research avenue opens the door to creating a new class of advanced, bio-based materials with tailored properties, simply by choosing the starting sugar's chirality.

Future Research Directions and Emerging Opportunities for 4r,5s 5 Hydroxymethyl Tetrahydrofuran 2,4 Diol

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis represents a significant frontier for the production of complex carbohydrates like (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol. While specific flow synthesis protocols for this exact diol are not yet detailed, research on other deoxy sugars demonstrates the potential of this technology.

Automated continuous-flow systems have been successfully developed for producing various protected deoxy-sugar building blocks. nih.govnih.gov These platforms enable multi-step syntheses to be performed rapidly and efficiently, often concatenating several reactions and minimizing the need for intermediate purification steps. nih.gov This approach drastically reduces production time and enhances reproducibility, which is crucial for generating the quantities of specialized sugars needed for biological and catalytic studies.

Future research could focus on adapting these automated systems for the synthesis of 2-deoxy-L-erythro-pentofuranose, the synonym for the target compound. This would involve developing and optimizing specific reaction modules for each synthetic step, from starting materials like L-arabinose to the final diol. nih.gov The modular nature of flow chemistry setups would allow for the parallel synthesis of various derivatives, facilitating a broader investigation of their properties. nih.gov

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Deoxysugars

| Feature | Conventional Batch Synthesis | Automated Flow Synthesis |

| Synthesis Time | Days to weeks | Hours to a few days nih.gov |

| Purification | Required after each step | Often minimized or eliminated between steps nih.gov |

| Scalability | Challenging | More straightforward |

| Reproducibility | Variable | High |

| Parallel Synthesis | Difficult | Feasible with stream splitting nih.gov |

Exploration of Sustainable and Green Chemistry Routes for its Production

Developing sustainable and environmentally benign methods for producing fine chemicals is a paramount goal in modern chemistry. For a carbohydrate-derived molecule like this compound, several green chemistry avenues are ripe for exploration. These strategies aim to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. chemistryjournals.net

One of the most promising directions is biocatalysis. Enzymes and whole-cell systems offer high selectivity and operate under mild, aqueous conditions. Research on the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a related biomass-derived platform chemical, has shown that biocatalytic reduction and amination can produce valuable furan (B31954) derivatives with high yields. researchgate.netresearchgate.net Future work could investigate enzymes capable of performing key steps in the synthesis of the target diol, such as stereoselective deoxygenation or glycosylation, potentially starting from renewable feedstocks like L-arabinose. nih.gov

Furthermore, the principles of green chemistry can be applied to more traditional synthetic routes by replacing hazardous reagents and solvents with safer alternatives and designing processes with higher atom economy. chemistryjournals.net For instance, an efficient synthesis for 2-deoxy-L-erythro-pentose has been developed from L-arabinose using a Barton-type free-radical deoxygenation, a method that could be further optimized to use less toxic radical initiators and solvents. nih.gov

Development of Novel Analytical Probes for In Situ and Real-Time Monitoring in Chemical Systems

The ability to monitor chemical reactions and biological processes in real-time is crucial for optimization and understanding complex systems. Developing novel analytical probes for this compound could unlock new insights into its synthesis and biological interactions.

Fluorescence-based imaging technology is a powerful tool for the real-time visualization of molecules in living cells with high sensitivity and spatiotemporal resolution. nih.gov Future research could focus on designing and synthesizing fluorescent probes that specifically recognize the target diol. Such probes could be constructed with a recognition moiety that selectively binds to the diol and a fluorophore that signals the binding event. This would enable the tracking of the molecule's uptake and localization within cellular systems. The development of probe libraries could further accelerate the discovery of effective sensors for this and other sugars. rsc.org

In the context of synthesis, real-time monitoring allows for precise control over reaction parameters. Techniques like in-situ spectroscopy can be integrated into flow reactors to track the formation of products and byproducts, enabling rapid optimization of conditions such as temperature, pressure, and residence time. mdpi.com Applying these methods to the synthesis of this compound would facilitate a more efficient and controlled production process.

Deeper Investigation into its Non-Covalent Interactions within Biological Systems

Understanding the non-covalent interactions between small molecules and biological macromolecules like proteins is fundamental to drug design and chemical biology. The hydroxyl groups and tetrahydrofuran (B95107) ring of this compound provide ample opportunities for hydrogen bonding and other non-covalent interactions. rsc.org

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions. nih.gov Studies on similar molecules, like 2-deoxy-D-glucose, have used these techniques to evaluate binding affinity and stability with protein targets. nih.gov A similar in silico approach could be applied to the target diol to screen for potential protein binding partners and to understand the specific atomic contacts that govern binding. Research has shown that aromatic and negatively charged amino acid residues are often important in sugar-binding sites. researchgate.netnih.gov

These computational predictions can then guide experimental studies. Techniques like X-ray crystallography or NMR spectroscopy can provide high-resolution structural data of the diol in complex with a target protein, confirming the nature of the non-covalent interactions. A comprehensive analysis of interactions with amino acid side chains, including π-contacts with the ribose moiety, can reveal the basis for binding specificity and affinity. nih.gov

Table 2: Key Non-Covalent Interactions in Sugar-Protein Binding

| Interaction Type | Description | Relevant Amino Acids |

| Hydrogen Bonding | Interaction between H-bond donors (e.g., -OH) and acceptors (e.g., C=O). | Asp, Glu, Asn, Gln, Ser, Thr, Tyr |

| π-Stacking/Sugar-π | Interaction between the sugar ring and an aromatic side chain. | Trp, Tyr, Phe, His nih.gov |

| Hydrophobic Interactions | Interactions involving nonpolar regions of the sugar and protein. | Val, Leu, Ile, Ala |

| Electrostatic Interactions | Attraction between charged groups. | Asp, Glu, Arg, Lys |

Expansion of its Role in the Development of Advanced Catalytic Systems

Carbohydrates, with their inherent chirality and dense functionalization, are attractive scaffolds for the development of ligands in asymmetric catalysis. nih.gov The stereochemically defined structure of this compound makes it an interesting candidate for derivatization into novel chiral ligands.

The hydroxyl groups on the molecule can be readily functionalized to introduce phosphine, amine, or other coordinating groups, creating bidentate or polydentate ligands. These carbohydrate-derived ligands can then be complexed with transition metals to form catalysts for a wide range of enantioselective reactions, such as hydrogenation, allylic alkylation, and cross-coupling reactions. unina.itresearchgate.net The rigid furanose backbone can create a well-defined chiral pocket around the metal center, effectively controlling the stereochemical outcome of the reaction.

Future research in this area would involve the synthesis of a library of ligands based on the this compound scaffold and screening their performance in various asymmetric transformations. This approach has the potential to uncover new, highly efficient, and selective catalysts derived from a renewable chiral pool source. researchgate.net The de novo synthesis of unusual furanose sugars has already been shown to be a key strategy for accessing unique oligosaccharides and could be leveraged to create novel catalytic structures. nih.govresearchgate.net

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS. Perform tissue distribution studies in animal models to identify bioavailability bottlenecks. Cross-reference with in vitro cytotoxicity assays (e.g., IC50 shifts due to serum interactions) .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.